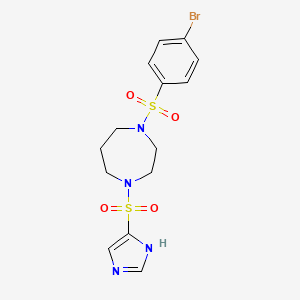

1-((1H-imidazol-4-yl)sulfonyl)-4-((4-bromophenyl)sulfonyl)-1,4-diazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((1H-imidazol-4-yl)sulfonyl)-4-((4-bromophenyl)sulfonyl)-1,4-diazepane, also known as BSID, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a diazepane derivative that has been shown to have a variety of biochemical and physiological effects. In

科学的研究の応用

Diazotransfer Reagent Innovations

Imidazole-based sulfonyl azides, such as imidazole-1-sulfonyl azide hydrochloride, have been designed and synthesized, showing significant promise as "diazo donors" in converting primary amines into azides and activated methylene substrates into diazo compounds. These compounds are notable for their preparation from cost-effective materials, shelf stability, and ease of crystallization, making them advantageous for large-scale applications (Goddard-Borger & Stick, 2007). The updated synthesis approaches for safer and more stable forms of these reagents, such as the hydrogen sulfate salt, further enhance their utility by mitigating stability and detonation risks associated with the parent compound and its HCl salt (Potter et al., 2016).

Advances in Multicomponent Synthesis

Research on multicomponent reactions followed by intramolecular nucleophilic substitutions has demonstrated efficient pathways to synthesize diazepane systems. Notably, 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones have been synthesized through Ugi reactions followed by cyclization, showcasing the versatility of sulfonyl-containing compounds in constructing complex heterocyclic frameworks (Banfi et al., 2007).

Catalytic Applications and Synthesis

Ionic liquids containing imidazolium groups have been utilized as catalysts for various synthesis reactions, demonstrating their effectiveness in promoting condensation reactions and enhancing yields while providing environmental benefits through the reuse and recyclability of the catalysts. Studies involving the use of sulfonic acid-functionalized ionic liquids underscore their potential in the eco-friendly synthesis of complex organic compounds, such as dibenzo[a,j]xanthenes and polyhydroquinoline derivatives (Gong et al., 2009; Khaligh, 2014).

Exploration of Stability and Safety

Investigations into the safety aspects of various imidazole-1-sulfonyl azide salts have identified alternatives with improved handling safety. The comparison of their sensitivities to heat, impact, friction, and electrostatic discharge has provided valuable insights into the safer application of these compounds in research and industrial settings (Fischer et al., 2012).

特性

IUPAC Name |

1-(4-bromophenyl)sulfonyl-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN4O4S2/c15-12-2-4-13(5-3-12)24(20,21)18-6-1-7-19(9-8-18)25(22,23)14-10-16-11-17-14/h2-5,10-11H,1,6-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVKIWSGJJLDND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1H-imidazol-4-yl)sulfonyl)-4-((4-bromophenyl)sulfonyl)-1,4-diazepane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Fluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B2693867.png)

![N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-3-cyclobutylpropanamide](/img/structure/B2693870.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2693873.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2693874.png)

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B2693882.png)